molecular formula C24H45N7O6 B15159094 L-Lysyl-L-prolylglycyl-L-lysyl-L-valine CAS No. 742068-45-7

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine

Cat. No.: B15159094
CAS No.: 742068-45-7
M. Wt: 527.7 g/mol
InChI Key: ADNMOVFSGHKGNE-JPLJXNOCSA-N
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Description

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine is a peptide compound composed of the amino acids lysine, proline, glycine, and valine. Peptides like this compound are essential in various biological processes, including cell signaling, immune responses, and protein synthesis. This compound’s unique sequence and structure make it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolylglycyl-L-lysyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of disulfide bonds in peptides containing cysteine residues.

    Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2) and performic acid are commonly used for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) and β-mercaptoethanol are used for reduction reactions.

    Substitution reagents: Various chemical reagents, such as alkyl halides, can be used to introduce new functional groups into the peptide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds, yielding free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: The compound is studied for its role in cell signaling and protein interactions.

    Medicine: Research on this compound focuses on its potential therapeutic applications, such as drug delivery and vaccine development.

    Industry: The peptide is used in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolylglycyl-L-lysyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors on cell surfaces, triggering signaling cascades that regulate various cellular processes. Additionally, it can interact with enzymes and other proteins, modulating their activity and function.

Comparison with Similar Compounds

L-Lysyl-L-prolylglycyl-L-lysyl-L-valine can be compared with other similar peptides, such as:

The uniqueness of this compound lies in its specific amino acid sequence, which imparts distinct structural and functional characteristics.

Properties

CAS No.

742068-45-7

Molecular Formula

C24H45N7O6

Molecular Weight

527.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C24H45N7O6/c1-15(2)20(24(36)37)30-21(33)17(9-4-6-12-26)29-19(32)14-28-22(34)18-10-7-13-31(18)23(35)16(27)8-3-5-11-25/h15-18,20H,3-14,25-27H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)(H,36,37)/t16-,17-,18-,20-/m0/s1

InChI Key

ADNMOVFSGHKGNE-JPLJXNOCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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